4-((Methylsulfinyl)oxy)butyl methanesulfonate

描述

4-Methanesulfonyloxybutanyl Methanesulfinate is a substituted Sulforaphane analogue and a potential inducer of phase II detoxifying enzyme.

生物活性

4-((Methylsulfinyl)oxy)butyl methanesulfonate, commonly known as busulfan, is a synthetic alkylating agent with significant antineoplastic properties. Originally synthesized in the 1950s, it remains a critical component in the treatment of various cancers, particularly chronic myeloid leukemia (CML) and myeloproliferative neoplasms (MPN) . This article delves into its biological activity, mechanisms of action, and relevant research findings.

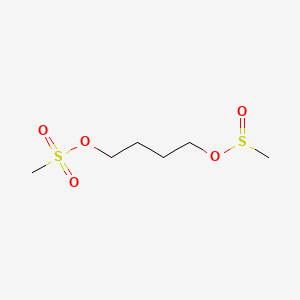

- Molecular Formula : C₆H₁₄O₅S₂

- Molecular Weight : 230.29 g/mol

- Structure : The compound features a relatively simple structure that facilitates its interaction with biological targets.

Busulfan acts primarily as an alkylating agent. Its mechanism involves the transfer of alkyl groups to nucleophilic sites on DNA, leading to cross-linking and subsequent DNA damage. This disruption inhibits cell division and promotes apoptosis in cancer cells .

Key Points:

- Alkylation : Transfers alkyl groups (CH₃SO₂-) to DNA.

- Cell Cycle Disruption : Primarily affects the G2/M phase of the cell cycle.

- Cytotoxic Effects : Induces cell death in rapidly dividing cancer cells.

Biological Activity

Busulfan exhibits potent antiproliferative activity across various cancer cell lines. The following table summarizes its effectiveness against selected human cancer cell lines:

| Cell Line | IC₅₀ (µM) | Comments |

|---|---|---|

| HT-29 (Colon Carcinoma) | 0.5 | Significant growth inhibition observed |

| M21 (Skin Melanoma) | 0.3 | Effective against drug-resistant variants |

| MCF7 (Breast Carcinoma) | 0.4 | Induces apoptosis independent of estrogen receptors |

Case Studies and Research Findings

-

Antiproliferative Activity :

A study evaluated busulfan's effects on multiple cancer cell lines, demonstrating consistent IC₅₀ values in the nanomolar range. The compound was particularly effective against cell lines resistant to common chemotherapeutics like colchicine and paclitaxel . -

Cell Cycle Analysis :

Research indicated that busulfan treatment leads to significant accumulation of cells in the G2/M phase, suggesting its role in disrupting normal cell cycle progression . -

In Vivo Efficacy :

In chick chorioallantoic membrane assays, busulfan demonstrated robust anti-angiogenic effects and inhibited tumor growth comparably to other established chemotherapeutic agents .

Safety Profile and Side Effects

While busulfan is effective, it is also associated with significant toxicity. Common side effects include:

- Myelosuppression (decreased bone marrow activity)

- Gastrointestinal disturbances

- Risk of secondary malignancies due to DNA damage

科学研究应用

Role in Pharmaceutical Formulations

The primary application of 4-((Methylsulfinyl)oxy)butyl methanesulfonate arises from its identification as an impurity in busulfan formulations. Busulfan is a cytotoxic alkylating agent used extensively in the treatment of chronic myeloid leukemia and other myeloproliferative disorders. However, the presence of impurities like this compound raises significant safety and efficacy concerns regarding the drug's performance and patient outcomes .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 1,4-butanediol with methanesulfonyl chloride. This reaction results in the formation of sulfonate esters through alkylation processes, where hydroxyl groups are replaced by methanesulfonate groups. The generalized reaction can be represented as follows:

Biological Mechanisms

While this compound itself is not utilized for direct biological activity, its association with busulfan implicates it in critical biological mechanisms. Busulfan functions as an alkylating agent that transfers alkyl groups to nucleophilic sites on DNA, leading to cross-linking and DNA damage. This mechanism is essential for its efficacy in disrupting cell division and inducing apoptosis in malignant cells .

Implications for Drug Safety

Research into the effects of impurities such as this compound on drug safety continues to be a significant focus. Studies indicate that impurities can alter the pharmacokinetics and pharmacodynamics of drugs, potentially leading to reduced efficacy or increased toxicity. Consequently, understanding the impact of this impurity on busulfan formulations is crucial for optimizing cancer treatment protocols.

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural or functional similarities with this compound:

| Compound Name | Structure Characteristics | Notable Uses |

|---|---|---|

| Busulfan | Alkylating agent used in cancer therapy | Treatment of chronic myeloid leukemia |

| 4-((Methylsulfonyloxy)butyl acetate | Acetate derivative with similar functional groups | Potential use in organic synthesis |

| 4-Methylsulfonyloxybutanol | Alcohol variant with sulfonate group | Investigated for detoxifying enzyme induction |

| Sulforaphane | Natural compound with similar sulfur chemistry | Antioxidant properties and cancer prevention |

This comparative analysis highlights the uniqueness of this compound, particularly its specific role as an impurity within busulfan formulations rather than as a standalone therapeutic agent.

属性

IUPAC Name |

4-methylsulfinyloxybutyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5S2/c1-12(7)10-5-3-4-6-11-13(2,8)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRIPDUAMNLLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)OCCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。